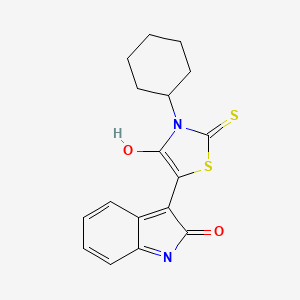

(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a thiazolidinone core fused with an indole moiety. Key characteristics include:

- Molecular formula: C₁₇H₁₆N₂O₂S₂.

- Molecular weight: 344.447 g/mol (monoisotopic mass: 344.065320 Da) .

- Structural features: A 1,3-thiazolidin-4-one ring with a cyclohexyl substituent at position 3, a thioxo group at position 2, and an indol-2-one fused via a conjugated Z-configuration double bond at position 3.

- Synonyms: MFCD00730718, 3-cyclohexyl-5-(2-hydroxy-indol-3-ylidene)-2-thioxo-thiazolidin-4-one .

Compound A is part of a broader class of rhodanine derivatives, which are known for their diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include the formation of the thiazolidinone ring followed by its fusion with the indolone structure. Specific reagents and catalysts, such as cyclohexylamine, carbon disulfide, and various oxidizing agents, may be used under controlled conditions like temperature and pH.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

This compound may have various scientific research applications, including:

Chemistry: Studying its reactivity and potential as a building block for more complex molecules.

Biology: Investigating its interactions with biological macromolecules.

Medicine: Exploring its potential as a therapeutic agent for diseases.

Industry: Utilizing its unique properties in material science or catalysis.

Mechanism of Action

The mechanism by which this compound exerts its effects would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Compound A is compared to structurally related analogs (Table 1), focusing on substituents at the thiazolidinone ring (R₁) and indole moiety (R₂).

Table 1: Structural and Physicochemical Comparison

Key Observations:

Hydroxyaryl substituents (e.g., 3-hydroxyphenyl in ) correlate with enhanced antimicrobial activity due to hydrogen-bonding interactions with bacterial targets .

Indole Modifications :

- N-Alkylation (e.g., butyl in or methyl in ) may alter pharmacokinetics by reducing metabolic degradation .

Antimicrobial Activity:

- Compound 5b () exhibited potent activity against Staphylococcus aureus (MIC: 2 µg/mL) and Candida albicans (MIC: 4 µg/mL), attributed to the 3-hydroxyphenyl and 1-methylindole groups .

- Compound A lacks explicit bioactivity data, but its cyclohexyl group may confer activity against drug-resistant strains due to steric bulk hindering efflux pumps .

Anticancer Potential:

- Rhodanine derivatives with arylidene substituents (e.g., 2-hydroxybenzylidene in ) show promise in inhibiting cancer cell proliferation via thioredoxin reductase inhibition .

Q & A

Q. Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

Optimization involves refluxing 3-formyl-indole derivatives with 4-thioxo-2-thiazolidinone in acetic acid with sodium acetate (1:1.1 molar ratio) for 3–5 hours. Recrystallization from DMF/acetic acid enhances purity (yield: 80–85%). Monitoring via TLC ensures reaction completion, while adjusting stoichiometry minimizes side products .

Q. Advanced: What strategies address discrepancies in crystallographic data refinement for compounds with complex stereochemistry?

Methodological Answer:

Use SHELXL with twin refinement for high-resolution data and validate hydrogen-bonding networks via graph-set analysis (Etter’s formalism). Tools like ORTEP-3 visualize molecular geometry, resolving ambiguities in Z/E configurations. For low-resolution data, employ Patterson maps to verify cyclohexyl ring orientations .

Q. Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- FT-IR : Identify C=O (1680–1720 cm⁻¹) and C=S (1220–1280 cm⁻¹) stretches.

- NMR : ¹H NMR confirms stereochemistry (δ 6.8–7.5 ppm for indole protons; δ 1.2–2.1 ppm for cyclohexyl CH₂).

- HRMS : Validate molecular weight (e.g., [M+H]⁺ = 413.12 Da) .

Q. Advanced: How can researchers elucidate the pharmacological mechanisms of thiazolidinone derivatives?

Methodological Answer:

Perform molecular docking (e.g., AutoDock Vina) to predict binding to cyclooxygenase-2 or kinases. Validate via in vitro assays (e.g., IC₅₀ determination for antimicrobial activity). Competitive binding assays using fluorogenic substrates confirm target engagement. Correlate the cyclohexyl group’s hydrophobicity with membrane permeability .

Q. Basic: Why is pH critical during the synthesis of thiazolidinone-indole hybrids?

Methodological Answer:

Sodium acetate maintains pH 4–5, promoting Schiff base formation between the aldehyde and thiazolidinone. Acidic conditions suppress oxidation of the indole moiety and prevent side reactions (e.g., dimerization) .

Q. Advanced: How to resolve contradictions between in silico predictions and experimental bioassay results?

Methodological Answer:

Reassess docking parameters (e.g., protonation states, solvation). Perform molecular dynamics simulations (50 ns) to evaluate binding stability. Validate with isothermal titration calorimetry (ITC) to measure binding constants (Kd). Cross-check with SAR studies to identify substituent effects .

Q. Basic: What purification methods are effective for thiazolidinone derivatives?

Methodological Answer:

- Recrystallization : Use ethanol/water (4:1) to remove unreacted starting materials.

- Column Chromatography : Separate diastereomers with ethyl acetate/hexane (3:7).

- HPLC : Apply a C18 column (MeCN:H₂O, 70:30) for high-purity isolation .

Q. Advanced: How do hydrogen-bonding networks influence the solid-state properties of such compounds?

Methodological Answer:

Graph-set analysis (e.g., R₂²(8) motifs) reveals intermolecular N–H⋯O=S interactions that stabilize crystal packing. These networks impact solubility—introducing hydroxyl groups increases H-bond donors, improving aqueous solubility but reducing crystallinity. PXRD validates predicted patterns .

Properties

Molecular Formula |

C17H16N2O2S2 |

|---|---|

Molecular Weight |

344.5 g/mol |

IUPAC Name |

3-(3-cyclohexyl-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)indol-2-one |

InChI |

InChI=1S/C17H16N2O2S2/c20-15-13(11-8-4-5-9-12(11)18-15)14-16(21)19(17(22)23-14)10-6-2-1-3-7-10/h4-5,8-10,21H,1-3,6-7H2 |

InChI Key |

PCXRULGGFPPHTE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.